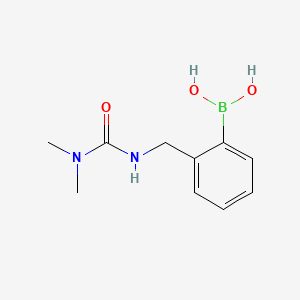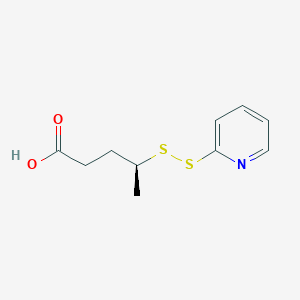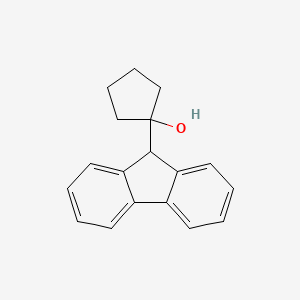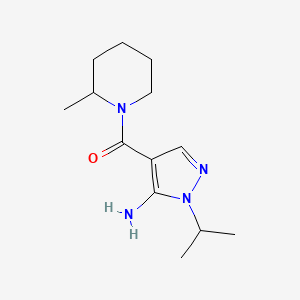
(2-((3,3-Dimethylureido)methyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((3,3-Dimethylureido)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a (3,3-dimethylureido)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-((3,3-Dimethylureido)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: The phenylboronic acid intermediate can be synthesized via the hydroboration of an appropriate phenyl derivative, followed by oxidation.
Introduction of the (3,3-Dimethylureido)methyl Group: This step involves the reaction of the phenylboronic acid intermediate with a (3,3-dimethylureido)methylating agent under suitable conditions, such as the presence of a base and a solvent like tetrahydrofuran.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or borates.
Reduction: The compound can be reduced to form boronic acid derivatives with different substituents.
Substitution: It can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like ethanol or water.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boronic acid derivatives.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
(2-((3,3-Dimethylureido)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential in drug development, particularly as a building block for boron-containing pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of (2-((3,3-Dimethylureido)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and interactions with biological molecules. The boronic acid group can interact with hydroxyl groups, forming cyclic esters, which is a key feature in its reactivity and applications.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler analog without the (3,3-dimethylureido)methyl group.
(2-(Hydroxymethyl)phenyl)boronic Acid: Similar structure but with a hydroxymethyl group instead of the (3,3-dimethylureido)methyl group.
(2-(Aminomethyl)phenyl)boronic Acid: Contains an aminomethyl group instead of the (3,3-dimethylureido)methyl group.
Uniqueness: (2-((3,3-Dimethylureido)methyl)phenyl)boronic acid is unique due to the presence of the (3,3-dimethylureido)methyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This group can enhance the compound’s stability, solubility, and interaction with biological targets, making it valuable in various applications.
Properties
Molecular Formula |
C10H15BN2O3 |
|---|---|
Molecular Weight |
222.05 g/mol |
IUPAC Name |
[2-[(dimethylcarbamoylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C10H15BN2O3/c1-13(2)10(14)12-7-8-5-3-4-6-9(8)11(15)16/h3-6,15-16H,7H2,1-2H3,(H,12,14) |
InChI Key |
RVNKDWFPRKHCSB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1CNC(=O)N(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(butan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11747896.png)
![1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11747900.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747921.png)
![1-(2,2-difluoroethyl)-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11747934.png)
![1-(2-fluoroethyl)-5-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11747940.png)


![[4-(Dimethylamino)-2-methoxyphenyl]methanol](/img/structure/B11747956.png)
![n-[(1,5-Dimethyl-1h-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1h-pyrazol-4-amine](/img/structure/B11747964.png)
![2-methoxy-4-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol](/img/structure/B11747980.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747998.png)
![1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11748001.png)
